

The Role of BMS-986141 in Vascular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective, orally bioavailable small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4, a G-protein coupled receptor, is a key player in the thrombotic and inflammatory processes underlying various vascular diseases.[1] [4] Activated by thrombin, PAR4 signaling on platelets, endothelial cells, and vascular smooth muscle cells contributes significantly to the pathophysiology of atherothrombosis and other vascular pathologies.[5][6][7] This technical guide provides an in-depth overview of the role of BMS-986141 in vascular biology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Mechanism of Action and Role in Vascular Biology

BMS-986141 exerts its effects by specifically and reversibly inhibiting PAR4.[1] Unlike the more rapid and transient signaling of PAR1, PAR4 activation leads to a slower, more sustained intracellular signaling cascade, which is critical for stable thrombus formation.[8][9] By blocking this pathway, BMS-986141 has demonstrated significant antithrombotic efficacy with a potentially wider therapeutic window and reduced bleeding risk compared to other antiplatelet agents.[3][10]

The role of BMS-986141 in vascular biology extends beyond its well-documented antiplatelet effects. PAR4 is expressed on endothelial and vascular smooth muscle cells and its activation

is implicated in vascular inflammation and remodeling.[5][7] In preclinical models of atherosclerosis, PAR4 antagonism has been shown to reduce plaque formation, suggesting a broader role for BMS-986141 in mitigating vascular disease progression.[6][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-986141 from preclinical and clinical studies.

Table 1: In Vitro Activity of BMS-986141

Parameter	Species	Assay	Value	Reference
IC50	Human	PAR4 antagonism	0.4 nM	[2]
IC50	Human	PAR4-AP induced platelet aggregation	2.2 nM	[2]
IC50	Human	PAR4-AP induced platelet aggregation in whole blood	9.5 nM	[12]
IC50	Monkey	PAR4-AP induced platelet aggregation in whole blood	2.1 nM	[12]

Table 2: Preclinical Efficacy of BMS-986141 in Cynomolgus Monkeys

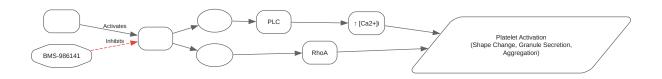
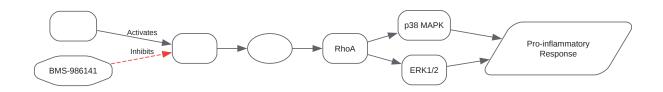

Model	Dosage	Effect	Reference
Electrolytic Carotid Artery Thrombosis (ECAT)	0.5 mg/kg	88% reduction in thrombus weight	[10]
Mesenteric Artery Bleeding Time	0.5 mg/kg	1.2-fold increase	[10]

Table 3: Clinical Pharmacodynamic Effects of BMS-986141

Study Population	Dosage	Effect on PAR4-AP Induced Platelet Aggregation	Reference
Healthy Volunteers	Single oral 4mg dose	Significant inhibition	[13]
Patients with Coronary Artery Disease	Single oral 4mg dose	Significant inhibition, additive to aspirin and/or ticagrelor	[13][14]

Signaling Pathways PAR4 Signaling in Platelets

Upon activation by thrombin, PAR4 on platelets couples to Gq and G12/13 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium and the activation of RhoA. Ultimately, this signaling results in platelet shape change, granule secretion (including P-selectin expression), and aggregation, contributing to thrombus formation.[4][8][15] BMS-986141 blocks the initial step of PAR4 activation, thereby inhibiting these downstream events.

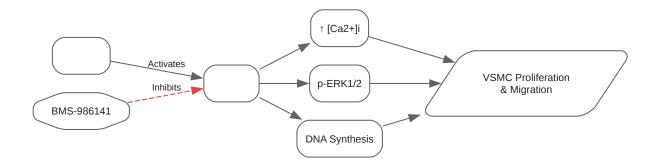


Click to download full resolution via product page

PAR4 Signaling Pathway in Platelets

PAR4 Signaling in Endothelial Cells

In vascular endothelial cells, thrombin-mediated activation of PAR4 couples to Gq, leading to the activation of RhoA GTPase and subsequent signaling through p38 and ERK1/2 MAP kinase pathways.[16] This can contribute to pro-inflammatory responses and changes in endothelial cell function.[16][17]



Click to download full resolution via product page

PAR4 Signaling in Endothelial Cells

PAR4 Signaling in Vascular Smooth Muscle Cells (VSMCs)

PAR4 is also functionally active in human vascular smooth muscle cells.[18] Activation of PAR4 in VSMCs leads to an increase in intracellular calcium, phosphorylation of ERK1/2, and stimulation of DNA synthesis, all of which are key events in VSMC proliferation and migration, contributing to vascular remodeling and the development of atherosclerotic lesions.[10][18]

Click to download full resolution via product page

PAR4 Signaling in Vascular Smooth Muscle Cells

Experimental Protocols Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the steps for assessing platelet aggregation in platelet-rich plasma (PRP) in response to a PAR4 agonist peptide.

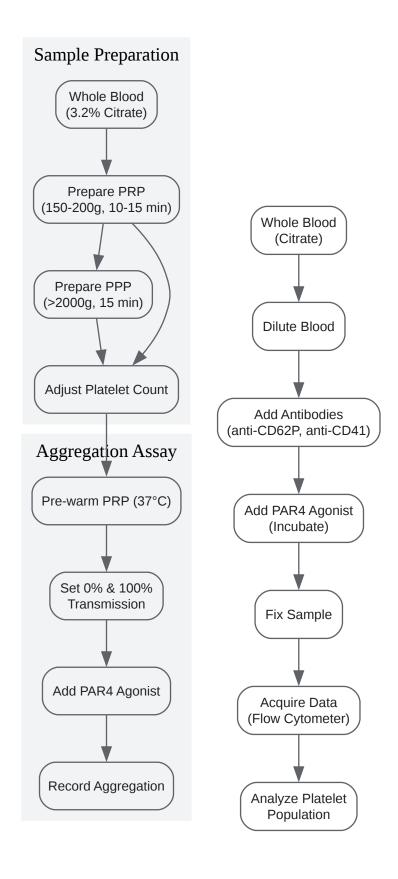
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a PRP suspension as platelets aggregate.[8]

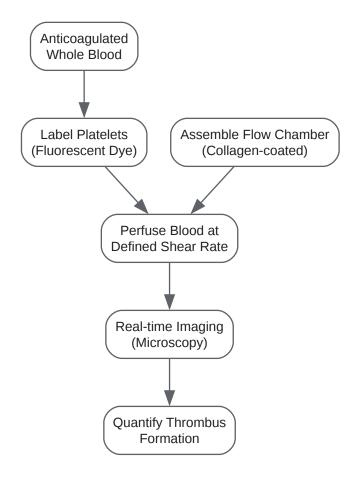
Materials:

- Whole blood collected in 3.2% sodium citrate.[8]
- PAR4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog).[19]
- Platelet-poor plasma (PPP) for blanking.[8]
- Aggregometer.

Procedure:

- PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the supernatant (PRP).[8]
- PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[8]
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108/mL) using PPP.
- Assay Performance:
 - Pre-warm PRP aliquots to 37°C.


Foundational & Exploratory



- Place a cuvette with PPP in the aggregometer to set 100% transmission and a cuvette with PRP to set 0% transmission.[8]
- Add the PAR4 agonist peptide to the PRP sample in the aggregometer cuvette with a stir bar.
- Record the change in light transmission over 5-10 minutes to generate an aggregation curve.[8]
- Inhibition Assay: To determine the inhibitory effect of BMS-986141, pre-incubate the PRP with varying concentrations of the compound for a specified time before adding the PAR4 agonist.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors in vascular smooth muscle cells: a bridge between thrombo-inflammation and vascular remodelling PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Protease-Activated Receptor PAR-4: An Inducible Switch between Thrombosis and Vascular Inflammation? PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Targeting PAR4 to Reduce Atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. PAR4 Antagonism in Patients With Coronary Artery Disease Receiving Antiplatelet Therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of PAR4 induces a distinct actin fiber formation via p38 MAPK in human lung endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for functionally active protease-activated receptor-4 (PAR-4) in human vascular smooth muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of BMS-986141 in Vascular Biology: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15136300#role-of-bms-960-in-vascular-biology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com